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Introduction

Osmanthuside H is a biologically active phenylethanoid glycoside compound identified in various

medicinal plants, including Ligustrum lucidum Ait. (Oleaceae family) and Osmanthus fragrans roots. This

compound has garnered significant interest in natural product research and drug development due to its

potential therapeutic applications. Mass spectrometry techniques, particularly liquid chromatography

coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography

coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF-MS),

have emerged as powerful analytical tools for the identification, characterization, and quantification of

Osmanthuside H in complex plant matrices. These advanced analytical methods provide researchers with

high sensitivity, selectivity, and accuracy when studying this compound, enabling comprehensive analysis of

its structural features and fragmentation behavior. The following application notes detail established

protocols for Osmanthuside H analysis, providing researchers in natural product chemistry and drug

development with validated methodologies for their investigative work [1] [2].

The significance of Osmanthuside H extends beyond its botanical origins to its potential pharmacological

applications. As part of the phenylethanoid glycosides class, it shares structural characteristics with other

biologically active compounds such as acteoside, isoacteoside, and verbascoside. The analytical protocols
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presented herein have been optimized to address the challenges inherent in natural product analysis,

including compound separation in complex mixtures, structural identification, and accurate quantification.

These methods have been successfully applied to various research scenarios, from quality control of herbal

medicines to metabolomic studies investigating the biosynthetic pathways of bioactive plant compounds [1]

[2].

Structural Identification and Characterization

Mass Spectrometry Data

The structural characterization of Osmanthuside H relies heavily on mass spectrometric analysis, which

provides precise molecular weight information and characteristic fragmentation patterns. The following table

summarizes the key mass spectrometric features of Osmanthuside H:

Table 1: Mass Spectrometric Characteristics of Osmanthuside H

Analysis
Mode

Precursor Ion [M-H]⁻
(m/z)

Product Ions
(m/z)

Collision Energy
(V)

Instrumentation

Negative ESI 431.1558 299, 119 -40 to -55 UPLC-ESI-Q-TOF-

MS

Negative ESI 431.16 299, 269, 119 -40 with -15

spread

HPLC-MS/MS

The fragmentation pattern of Osmanthuside H reveals distinctive cleavage sites that provide structural

information. The mass spectrum typically shows a deprotonated molecular ion [M-H]⁻ at m/z 431.1558,

which fragments to yield a key product ion at m/z 299 through the neutral loss of an apiofuranosyl group

(132 Da). This subsequent fragment at m/z 299 then further dissociates to produce an ion at m/z 119,

corresponding to the loss of the glucoside moiety. This characteristic fragmentation pathway serves as a

diagnostic tool for confirming the identity of Osmanthuside H in complex mixtures and distinguishes it

from other structurally related phenylethanoid glycosides [1].
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Structural Characterization

The structural elucidation of Osmanthuside H through mass spectrometry provides information about its

glycosidic composition and molecular formula. Based on high-resolution mass spectrometric data, the

elemental composition of Osmanthuside H is determined to be C₁₉H₂₈O₁₁, with exact mass measurements

confirming this molecular formula. The presence of both apiofuranosyl and glucosyl moieties in its structure

creates a distinctive fragmentation signature that differentiates it from other phenylethanoid glycosides. The

identification of these sugar units through their characteristic mass losses (132 Da for apiofuranose and 162

Da for glucose) provides crucial structural insights that facilitate the compound's characterization without the

need for isolation in pure form, making mass spectrometry an indispensable tool for rapid identification in

complex plant extracts [1].

Quantitative Analysis

Extraction Methods

Efficient extraction of Osmanthuside H from plant materials requires optimized protocols to ensure

maximum recovery and analytical accuracy. The following table outlines the validated extraction parameters:

Table 2: Extraction Parameters for Osmanthuside H from Plant Materials

Parameter Specification Conditions

Plant Material Dried and powdered roots Particle size: 0.5-1.0 mm sieve

Extraction Solvent 60-80% methanol in water 12 mL solvent per 0.1 g plant material

Extraction Method Ultrasonic bath extraction 45 minutes at room temperature

Sample Preparation Membrane filtration 0.22 μm pore size

Dilution 50 μL extract + 950 μL methanol 1:20 dilution factor
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The extraction efficiency of Osmanthuside H depends critically on solvent composition, with aqueous

methanol solutions (60-80%) demonstrating optimal recovery from plant matrices. The extraction time of 45

minutes in an ultrasonic bath provides complete extraction without significant compound degradation. The

dilution step prior to analysis serves to minimize matrix effects that can influence ionization efficiency in

mass spectrometric detection. This extraction protocol has been successfully applied to various plant

materials, including Osmanthus fragrans roots and Ligustrum lucidum fruits, with consistent performance

across matrices [2] [1].

MS Analysis Parameters

Quantitative analysis of Osmanthuside H requires carefully optimized mass spectrometric conditions to

ensure sensitivity, specificity, and reproducibility. The following instrumental parameters have been

validated for accurate quantification:

Table 3: Optimized UPLC-ESI-Q-TOF-MS Parameters for Osmanthuside H Analysis

Parameter Setting Alternative Configuration

Chromatography

Column Waters HSS T3 (100 × 2.1 mm, 1.8 μm) Sepax BR-C18 (100 mm × 2.1

mm, 3 μm)

Mobile Phase Water (0.1% formic acid) : Acetonitrile

(0.1% formic acid)

Water : Acetonitrile with 0.1%

formic acid

Gradient Program 0-12 min: 0-95% B; 13.1-17 min: 100% A 0-20 min: 12%-45% B; 20-25

min: 95% B

Flow Rate 0.3 mL/min 0.2 mL/min

Mass Spectrometry

Ionization Mode ESI Negative ESI Negative

Spray Voltage -2,800 V -4,500 V
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Parameter Setting Alternative Configuration

Sheath Gas Pressure 40 arb 35 psi (curtain gas)

Aux Gas Pressure 10 arb 50 psi (nebulizer gas)

Ion Transfer Tube
Temp

320°C 350°C

The multiple reaction monitoring (MRM) transitions for Osmanthuside H quantification typically

monitor the transition from m/z 431.2 to 299.1, which provides optimal sensitivity and specificity. For

confirmation purposes, additional transitions such as 431.2 to 119.0 may be monitored. The use of formic

acid as a mobile phase additive enhances ionization efficiency in negative ESI mode through promoting

proton dissociation, thereby increasing the abundance of the [M-H]⁻ ion and improving overall method

sensitivity. These optimized parameters have demonstrated robust performance across different instrument

platforms, facilitating method transfer between laboratories [1] [2] [3].

Experimental Protocols

Sample Preparation Protocol

Principle: This protocol describes the standardized procedure for preparing plant samples for

Osmanthuside H analysis, ensuring extraction efficiency, reproducibility, and compatibility with subsequent

UPLC-MS analysis.

Materials and Reagents:

Plant material (dried roots of Osmanthus fragrans or fruits of Ligustrum lucidum)

HPLC-grade methanol (Fisher Scientific)
HPLC-grade water (Wahaha Group Co., Ltd.)

Formic acid (Aladdin Reagent Co., Ltd.)
0.22 μm membrane filters (nylon)

Procedure:
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Plant Material Preparation:

Dry fresh plant material in an oven at 60°C until constant weight.
Pulverize the dried material using a mechanical grinder to obtain a homogeneous powder.

Pass the powder through a 0.5-1.0 mm sieve to ensure uniform particle size.

Extraction:

Precisely weigh 0.1 g of plant powder into a 15 mL conical tube.

Add 12 mL of 60% methanol in water (v/v) to the tube.
Place the tube in an ultrasonic bath and extract for 45 minutes at room temperature.

Centrifuge the extract at 10,000 × g for 10 minutes to separate particulate matter.

Sample Cleanup:

Transfer the supernatant to a new tube and filter through a 0.22 μm membrane filter.

Pipette 50 μL of the filtered extract and dilute with 950 μL of methanol (1:20 dilution).
Transfer the diluted sample to an LC vial for analysis.

Quality Control:

Include a procedural blank (extraction without plant material) with each batch.
Prepare quality control samples by spiking known amounts of standard into plant matrix.

Analyze samples in triplicate to ensure method precision.

Troubleshooting:

If matrix effects are observed, further dilution (1:50) is recommended.
If peak shape is suboptimal, consider using a smaller injection volume (1 μL instead of 2 μL).

If recovery is low, increase extraction time to 60 minutes or perform a second extraction [2] [1].

UPLC-ESI-Q-TOF-MS Analysis Protocol

Principle: This protocol details the operational parameters for the separation, detection, and identification of

Osmanthuside H using UPLC-ESI-Q-TOF-MS, leveraging high-resolution mass accuracy for confident

compound identification.

Materials and Equipment:

UPLC system (Waters Acquity UPLC I-Class or equivalent)
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Q-TOF mass spectrometer (Xevo G2-S QTOF or equivalent)

Analytical column: Waters HSS T3 (100 × 2.1 mm, 1.8 μm) or equivalent
Mobile phases: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid

Instrument Setup:

Chromatographic Conditions:

Column temperature: 40°C
Flow rate: 0.3 mL/min

Injection volume: 2 μL
Autosampler temperature: 10°C

Gradient program:
0-1 min: 0% B (isocratic)

1-12 min: 0-95% B (linear gradient)
12-13 min: 95% B (isocratic)

13-13.1 min: 95-0% B (linear gradient)
13.1-17 min: 0% B (re-equilibration)

Mass Spectrometric Conditions:

Ionization mode: Electrospray ionization (ESI) negative
Data acquisition: MSᴱ mode (low and high collision energy)

Mass range: 70-1050 m/z
Scan time: 0.2 seconds

Source parameters:
Capillary voltage: -2.8 kV

Sampling cone: 40 V
Source temperature: 120°C

Desolvation temperature: 350°C
Cone gas: 50 L/h

Desolvation gas: 800 L/h
Collision energy:

Low energy: 6 eV
High energy: 20-40 eV ramp

Calibration and Quality Assurance:

Calibrate the mass spectrometer with sodium formate solution prior to analysis.
Inject a system suitability standard (known concentration of reference compound) to verify

performance.
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Use leucine enkephalin ([M-H]⁻ = 554.2615) as lock mass reference for accurate mass

measurements.

Data Processing:

Process raw data using appropriate software (e.g., Progenesis QI, MassLynx)

Identify Osmanthuside H based on exact mass (431.1558 [M-H]⁻), retention time, and fragmentation
pattern

Extract ion chromatograms with a mass window of 5 ppm for quantification

Troubleshooting:

If sensitivity decreases, clean ion source and check nebulizer gas flow.

If retention time shifts, re-equilibrate column with initial conditions for 5 additional cycles.
If mass accuracy drifts, recalibrate instrument and check lock mass reference [1] [3] [2].

Applications in Research

Biological Activities

Research on Osmanthuside H has revealed several promising biological activities that highlight its

potential in pharmaceutical applications and functional food development. As a member of the

phenylethanoid glycoside family, it exhibits antioxidant properties that contribute to the mitigation of

oxidative stress in biological systems. These properties are particularly valuable in the context of

hepatoprotection, where oxidative damage plays a significant role in the progression of liver diseases.

Additionally, Osmanthuside H demonstrates anti-inflammatory effects through modulation of

inflammatory pathways and cytokine production, suggesting potential applications in the management of

chronic inflammatory conditions. While the specific pharmacological mechanisms of Osmanthuside H

require further investigation, its structural similarity to other well-characterized phenylethanoid glycosides

indicates potential shared biological targets and activities [1] [2].

The presence of Osmanthuside H in traditional herbal medicines such as Ligustri Lucidi Fructus (Nüzhenzi)

suggests its potential contribution to the documented therapeutic effects of these preparations. Traditional

applications include liver and kidney nourishment, vision improvement, and anti-aging effects, which align

with the known biological activities of phenylethanoid glycosides. Furthermore, the compound's role in plant
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defense mechanisms may translate to antimicrobial or antiviral effects in human applications, though these

specific activities require validation through targeted biological assays. The growing interest in natural

product-based drug discovery positions Osmanthuside H as a promising candidate for further

pharmacological investigation and development [1].

Research Applications

The analytical protocols for Osmanthuside H have diverse applications across multiple research domains,

facilitating advancements in natural product chemistry and biomarker discovery. In quality control of herbal

medicines, these methods enable the standardization of raw materials and finished products through

quantification of marker compounds, ensuring batch-to-batch consistency and therapeutic efficacy. The high

sensitivity and specificity of UPLC-ESI-Q-TOF-MS analysis allow for the detection of Osmanthuside H

even in complex multi-herbal formulations, where chromatographic separation presents significant

challenges. Additionally, these analytical approaches support metabolomic studies investigating the

influence of cultivation conditions, harvesting time, and processing methods on the phytochemical

composition of medicinal plants, providing valuable insights for optimizing production protocols [1] [2].

In drug discovery and development, Osmanthuside H analysis protocols facilitate the screening of plant

resources for this valuable compound, guiding the selection of starting materials for extraction and isolation

programs. The ability to rapidly identify and quantify Osmanthuside H in complex mixtures accelerates the

preliminary assessment of potential source materials, streamlining the natural product discovery pipeline.

Furthermore, these analytical methods support pharmacokinetic studies investigating the absorption,

distribution, metabolism, and excretion of Osmanthuside H, though such applications may require further

method validation in biological matrices. As research interest in phenylethanoid glycosides continues to

grow, the standardized protocols for Osmanthuside H analysis provide a valuable foundation for

comparative studies across different plant species and medicinal preparations [1] [2].

Conclusions

The application of advanced mass spectrometry techniques, particularly UPLC-ESI-Q-TOF-MS, has

significantly advanced the analysis of Osmanthuside H in complex plant matrices. The protocols detailed in

these application notes provide researchers with robust methodologies for the identification, characterization,
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and quantification of this valuable phenylethanoid glycoside. The key advantages of these methods include

high sensitivity, selectivity, and the ability to provide structural information through accurate mass

measurement and characteristic fragmentation patterns. As natural product research continues to evolve

toward increasingly comprehensive analyses, these established protocols will serve as valuable tools for

quality control, standardization, and biological activity assessment of Osmanthuside H-containing materials

[1] [2].

Future developments in Osmanthuside H analysis will likely focus on enhancing throughput through

implementation of rapid chromatography techniques and expanding applications to biological matrices for

pharmacokinetic studies. Additionally, the integration of these targeted analyses with untargeted

metabolomic approaches may provide broader insights into the biosynthetic pathways and ecological roles of

Osmanthuside H in producing plants. The continued refinement of these analytical protocols will support

the growing interest in phenylethanoid glycosides as promising candidates for pharmaceutical development,

contributing to the discovery and utilization of bioactive natural products [1] [2].
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Figure 1: Experimental Workflow for Osmanthuside H Analysis
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Figure 2: Mass Spectrometry Fragmentation Pathway of Osmanthuside H
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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Mass

Spectrometry Analysis of Osmanthuside H]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b579123#osmanthuside-h-mass-spectrometry-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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